Pyranoquinoléines

Pyranoquinolines are a class of heterocyclic compounds derived from the fusion of a pyran ring with a quinoline ring. These molecules exhibit diverse biological activities, making them attractive targets for drug discovery and development. Structurally, they consist of an oxygen-containing five-membered ring (pyran) fused to a quinoline core, which includes two nitrogen atoms in its aromatic system.

These compounds are known for their potential as antimalarial agents due to their ability to inhibit the growth of Plasmodium falciparum. Additionally, pyranoquinolines have shown promising results in treating various cancers by targeting specific cellular pathways involved in cell proliferation and survival. Due to their unique structural features and pharmacological properties, they are also explored for anti-inflammatory and antioxidant applications.

The synthesis of pyranoquinoline derivatives can be achieved through a variety of chemical reactions such as condensation, cyclization, and substitution reactions. Their potential as therapeutics lies not only in their inherent biological activities but also in the ability to modify functional groups to enhance selectivity and efficacy.

| Structure | Nom chimique | CAS | Le MF |

|---|---|---|---|

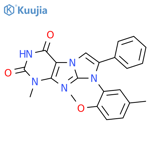

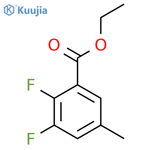

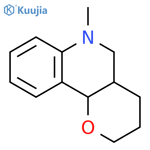

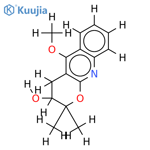

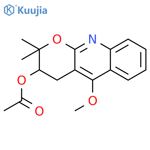

|

Zanthobungeanine | 64190-94-9 | C16H17NO3 |

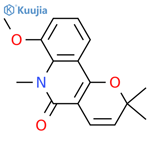

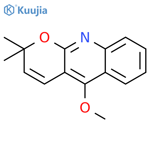

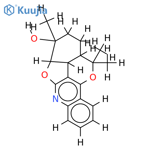

|

5H-Pyrano[2,3-b]quinolin-5-one, 2,3,4,10-tetrahydro-2,2,10-trimethyl- | 6391-67-9 | C15H17NO2 |

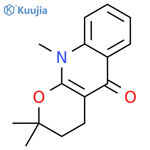

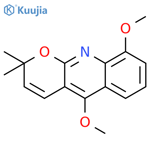

|

5H-Pyrano[2,3-b]quinolin-5-one,2,3,4,10-tetrahydro-2,2-dimethyl- | 6431-83-0 | C14H15NO2 |

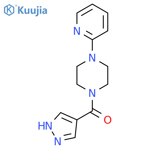

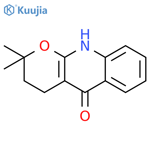

|

2H-Pyrano[3,2-c]quinoline, 3,4,4a,5,6,10b-hexahydro-6-methyl- | 165607-31-8 | C13H17NO |

|

2H-Pyrano[2,3-b]quinoline, 5-methoxy-2,2-dimethyl- | 88148-18-9 | C15H15NO2 |

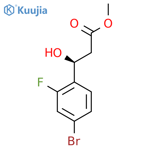

|

3-hydroxy-2,2,10-trimethyl-2,3,4,10-tetrahydro-5H-pyrano[2,3-b]quinolin-5-one | 7688-58-6 | C15H17NO3 |

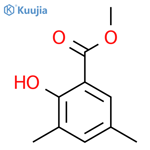

|

5,9-dimethoxy-2,2-dimethyl-[2H]-pyrano[2,3-b]quinoline | 1162079-21-1 | C16H17NO3 |

|

(-)-(3R)-geibalansine | 316172-98-2 | C15H17NO3 |

|

3-acetoxy-5-methoxy-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]quinoline | 89495-53-4 | C17H19NO4 |

|

Furoerioaustralasine | 152406-30-9 | C19H21NO3 |

Littérature connexe

-

Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311

-

Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148

-

Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001

-

4. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785

-

5. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986

Fournisseurs recommandés

-

Baoji Haoxiang Bio-technology Co.LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Minglong (Xianning) Medicine Co., Ltd.Factory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Hubei Tianan Hongtai Biotechnology Co.,LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

pengshengyueFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Shanghai Jinhuan Chemical CO., LTD.Factory Trade Brand reagentsNature de l''entreprise: Private enterprises

Produits recommandés